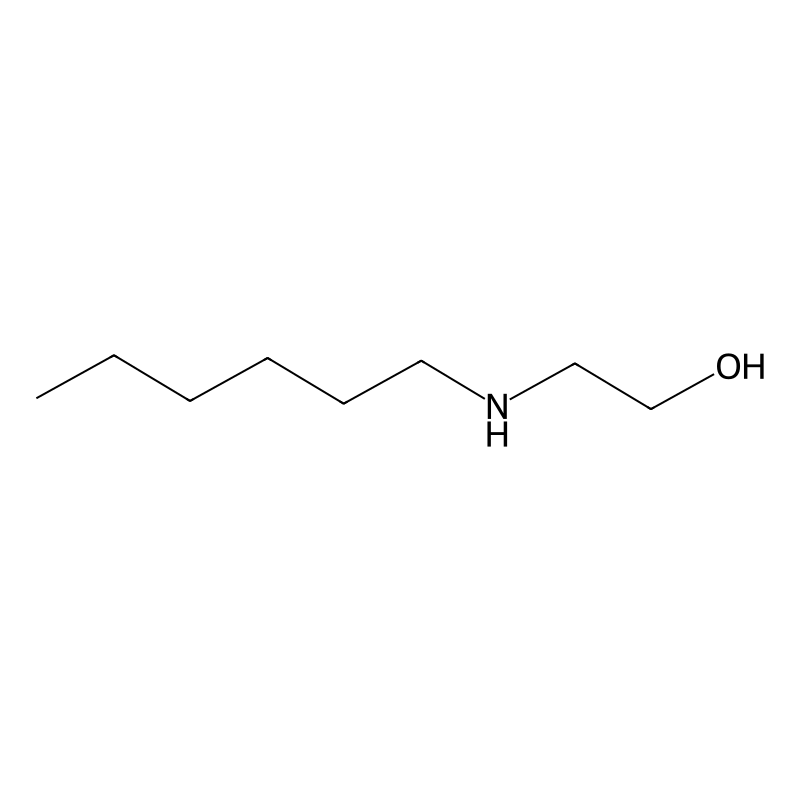2-(Hexylamino)ethanol
Catalog No.
S663405
CAS No.
54596-69-9
M.F
C8H19NO
M. Wt
145.24 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation
CAS Number
54596-69-9
Product Name
2-(Hexylamino)ethanol
IUPAC Name
2-(hexylamino)ethanol
Molecular Formula
C8H19NO
Molecular Weight
145.24 g/mol
InChI
InChI=1S/C8H19NO/c1-2-3-4-5-6-9-7-8-10/h9-10H,2-8H2,1H3
InChI Key
MCIKGVLBLIZYRY-UHFFFAOYSA-N
SMILES
CCCCCCNCCO
Canonical SMILES
CCCCCCNCCO
In scientific research, the use of specialized chemicals has become necessary in the development of new technologies and the discovery of innovative solutions to various scientific and industrial problems. One such chemical compound, 2-(Hexylamino)ethanol, has been gaining attention in recent years due to its various properties and applications in several fields of research and industry. This paper will explore the definition and background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity, safety, applications, current state of research, potential implications, and limitations and future directions of 2-(Hexylamino)ethanol.
2-(Hexylamino)ethanol is a chemical compound that belongs to the class of amino alcohols. It is also known as Hexylaminoethanol or 2-Amino-1-Hexanol. This compound has a chain of six carbon atoms (hexyl) attached to the amino group (-NH2) in ethanol. The chemical structure of 2-(Hexylamino)ethanol is as follows:
2-(Hexylamino)ethanol is a colorless to yellowish liquid that has a molecular weight of 145.23 g/mol. Its melting point is -7°C, and its boiling point is 219-220°C. This compound is soluble in water and ethanol and is hygroscopic. Its density is 0.92 g/mL.
The synthesis of 2-(Hexylamino)ethanol involves the reaction of 1-bromo-2-hexanol with ammonia. The product obtained is then purified through the process of distillation. The compound can also be synthesized via the reaction of 2-chloroethanol with n-hexylamine. The characterization of this compound involves the use of several analytical techniques, such as nuclear magnetic resonance (NMR), Fourier-transform infrared spectroscopy (FTIR), gas chromatography-mass spectrometry (GC-MS), and high-performance liquid chromatography (HPLC).
Several analytical methods have been developed for the detection and quantification of 2-(Hexylamino)ethanol, such as gas chromatography with nitrogen-phosphorus detection (GC-NPD), liquid chromatography-mass spectrometry (LC-MS), and spectrophotometry.
The biological properties of 2-(Hexylamino)ethanol have been studied in various organisms, such as mice, rats, and fish. This compound has been shown to have antimicrobial and antifungal properties. It also exhibits anti-tumor activity and can induce apoptosis (programmed cell death) in cancer cells.
The toxicity of 2-(Hexylamino)ethanol has been tested in several animal models, and it has been found to be low-toxic at low doses. However, at higher doses, it can cause liver damage and affect the central nervous system. Therefore, proper safety precautions should be taken when handling this compound in scientific experiments.
2-(Hexylamino)ethanol has several applications in scientific experiments. It is used as a surfactant and a solubilizer in various formulations. It is also used as a stabilizer in emulsions and suspensions. Additionally, it is used as a chelating agent in analytical chemistry.
The current research on 2-(Hexylamino)ethanol focuses on its potential applications in the food and pharmaceutical industries. It is also being investigated for its use as an antibacterial agent in various products.
2-(Hexylamino)ethanol has potential implications in various fields of research and industry. Its use as a surfactant and stabilizer can aid in the development of new formulations for various products such as cosmetics, detergents, and personal care products. Its antibacterial properties can also be used in food and pharmaceutical industries. Furthermore, its anti-tumor activity and ability to induce apoptosis in cancer cells can have significant implications in the development of new cancer treatments.
One limitation of 2-(Hexylamino)ethanol is its low solubility in nonpolar solvents. This limits its applications in some fields of research and industry. Future research should focus on improving its solubility and exploring its potential applications in emerging fields such as nanotechnology and biotechnology. Additionally, further research should be conducted on its toxicity and safety, especially in the context of long-term exposure.
In conclusion, 2-(Hexylamino)ethanol is a chemical compound that has various physical, chemical, and biological properties. Its potential applications in several fields of research and industry make it a valuable chemical compound. However, its limitations and toxicity should be considered to ensure its safe use in scientific experiments and industrial applications. With further research, the potential of 2-(Hexylamino)ethanol in various fields can be fully realized.
XLogP3
1.4
Sequence
G
Other CAS
54596-69-9
Dates
Modify: 2023-08-15
Explore Compound Types
Get ideal chemicals from 750K+ compounds








